molecular formula C23H18N4O2S B2503353 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-06-5

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2503353
CAS No.: 1251601-06-5
M. Wt: 414.48
InChI Key: FRWXAVYVZRDCCQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinoline core substituted with a 4-methylphenyl group at position 2 and a carboxamide group at position 6. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl moiety. The pyrazoloquinoline scaffold contributes to π-π stacking interactions, while the 4-methylphenyl group enhances lipophilicity. The thiophene moiety may improve metabolic stability and modulate electronic properties via sulfur’s lone-pair electrons .

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h2-11,13,26H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMPAFWUKNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. This is followed by N-alkylation using sodium carbonate to yield the desired pyrazoloquinoline compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinolines as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazoloquinoline exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Case Study: Breast Cancer

In a specific case study, derivatives similar to 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide were synthesized and tested for their effects on breast cancer cells. The results indicated that these compounds could inhibit tumor growth effectively and were associated with reduced levels of anti-apoptotic proteins .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies indicate that it can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Photophysical Properties

The unique structure of this compound lends itself to applications in material science. Its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that compounds with similar structures exhibit favorable charge transport characteristics and luminescent properties .

Synthesis of Nanomaterials

Research has explored the use of this compound as a precursor for synthesizing nanomaterials. The ability to modify its chemical structure allows for tailoring the properties of the resulting nanomaterials for specific applications in drug delivery systems and biosensors.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1) . It also disrupts the function of microtubule-associated proteins, leading to cell cycle arrest and inhibition of cell proliferation. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinoline Derivatives with Varied Substituents

Compound A: 2-(4-Chlorophenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide ()

  • Structural Differences :
    • Substituent at position 2 : 4-Chlorophenyl vs. 4-methylphenyl.
    • Carboxamide side chain : Isopropyl vs. thiophen-2-ylmethyl.
  • The isopropyl group reduces steric hindrance compared to the bulkier thiophene-methyl group, possibly affecting receptor fit .

Compound B : 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide ()

  • Core Variation: Pyrazolopyridine (smaller ring system) vs. pyrazoloquinoline.
  • Substituents : Benzyl at position 5 and 3-methylphenyl on the carboxamide.
  • The 3-methylphenyl group may introduce steric clashes in tight binding pockets .

Hexahydroquinoline and Thiophene-Carboxamide Derivatives

Compound C: 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ()

  • Core Variation: Saturated hexahydroquinoline vs. aromatic pyrazoloquinoline.
  • Substituents : Methylsulfanyl-thiophene and pyridinyl carboxamide.
  • The pyridinyl group enhances hydrogen-bonding capacity compared to thiophene-methyl .

Compound D: 6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide ()

  • Core Variation: Thienotriazepine vs. pyrazoloquinoline.
  • Substituents : 4-Methoxyphenyl and carboxamide.
  • Implications :
    • The triazepine ring introduces basic nitrogen atoms, altering pH-dependent solubility.
    • Methoxy groups improve water solubility but reduce membrane permeability .

Carboxamide-Linked Heterocycles

Compound E : 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()

  • Core Variation: Indole-thiazolidinone vs. pyrazoloquinoline.
  • Substituents : Trifluoromethylphenyl and chloro-indole.
  • Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity. Thiazolidinone contributes to hydrogen bonding and conformational rigidity .

Compound F : Rivaroxaban-Related Compound J ()

  • Structure: Complex oxazolidinone-thiophene-carboxamide derivative.
  • Implications: The oxazolidinone core improves bioavailability via hydrogen bonding. Chlorothiophene enhances halogen bonding interactions in enzymatic pockets .

Biological Activity

The compound 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a derivative of pyrazolo[4,3-c]quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • A pyrazolo[4,3-c]quinoline core.
  • A carboxamide functional group.
  • Substituents that include 4-methylphenyl and thiophen-2-yl moieties.

This structural configuration is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression. Specifically, it may target cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar pyrazolo derivatives:

  • Nitric Oxide (NO) Inhibition : Compounds in this class have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the effect of pyrazolo[4,3-c]quinoline derivatives on renal cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Notably, the compound's ability to induce DNA damage was confirmed through p-H2AX foci formation assays .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were assessed for their ability to reduce NO production. The results showed that these compounds significantly inhibited LPS-induced NO production with IC50 values comparable to established anti-inflammatory agents like 1400W .

Data Tables

Activity Type Effect IC50 Value Reference
AnticancerInhibition of cell proliferationLow micromolar
Anti-inflammatoryInhibition of NO production~0.39 μM
COX-2 InhibitionSelective inhibition0.02–0.04 μM

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to inhibit key pathways involved in cancer cell survival and inflammation positions it as a candidate for further development.

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